N-(6-methoxypyridin-3-yl)prop-2-enamide
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Overview
Description
N-(6-methoxypyridin-3-yl)prop-2-enamide is a chemical compound with a unique structure that includes a methoxy group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)prop-2-enamide typically involves the condensation of 6-methoxypyridine-3-amine with an appropriate acylating agent. One common method involves the use of prop-2-enoyl chloride in the presence of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of N-(6-hydroxypyridin-3-yl)prop-2-enamide.
Reduction: Formation of N-(6-methoxypyridin-3-yl)propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methylpyridin-2-yl)prop-2-enamide
- N-(6-methoxypyridazin-3-yl)prop-2-enamide
- N-(6-methoxypyridin-2-yl)methylprop-2-enamide
Uniqueness
N-(6-methoxypyridin-3-yl)prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-9(13-2)10-6-7/h3-6H,1H2,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEGZGHGAISHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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